molecular formula C18H18N4O B3178324 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine CAS No. 49873-11-2

5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine

Cat. No.: B3178324
CAS No.: 49873-11-2
M. Wt: 306.4 g/mol
InChI Key: NTVMHTFWSNGDLC-UHFFFAOYSA-N
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Description

5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, including structures derived from 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine, serves as a vital precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Utilization of hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been intensively investigated for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These efforts highlight the importance of hybrid catalysts in developing lead molecules through a one-pot multicomponent reaction, showcasing the compound's applicability in synthesizing diverse pharmaceutical compounds (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, including analogs derived from this compound, play a significant role in treating cancer. The review of fluorine chemistry contributing to the precise use of fluorinated pyrimidines (FPs) in cancer treatment emphasizes methods for FP synthesis, including radioactive and stable isotopes for studying metabolism and biodistribution. Insights into how FPs disrupt nucleic acid structure and dynamics, and their interaction with RNA- and DNA-modifying enzymes, underline the potential of these compounds in the era of personalized medicine (Gmeiner, 2020).

Optoelectronic Applications

The incorporation of pyrimidine structures, such as this compound, into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. This research has led to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, by fabricating materials with embedded pyrimidine fragments. The exploration of these compounds in nonlinear optical materials and colorimetric pH sensors demonstrates the versatility of pyrimidines beyond their pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

5-[(4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-17-15(11-21-18(20)22-17)10-13-6-8-16(9-7-13)23-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H4,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMHTFWSNGDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=CN=C(N=C3N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964458
Record name 5-{[4-(Benzyloxy)phenyl]methyl}pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49873-11-2
Record name 5-{[4-(Benzyloxy)phenyl]methyl}pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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